11-(Acetylsulfanyl)undecanoic acid
Overview
Description
11-(Acetylsulfanyl)undecanoic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 11-bromo undecanoic acid with thiol compounds under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of 11-(Acetylsulfanyl)undecanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 11-(Acetylsulfanyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(Acetylsulfanyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.
Industry: Utilized in the production of specialized surfactants and coatings.
Mechanism of Action
The mechanism of action of 11-(Acetylsulfanyl)undecanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, it may disrupt fungal cell wall synthesis and membrane integrity, leading to cell death. The compound’s effects on lipid metabolism and gene expression in fungi are also notable .
Comparison with Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a mercapto group instead of an acetylsulfanyl group.
11-Aminoundecanoic acid: Contains an amino group, used in the production of Nylon-11.
Uniqueness: 11-(Acetylsulfanyl)undecanoic acid is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. Its acetylsulfanyl group allows for unique interactions and modifications compared to other similar compounds .
Properties
IUPAC Name |
11-acetylsulfanylundecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWYRRJFXRZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281884 | |
Record name | 11-(acetylsulfanyl)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-31-8 | |
Record name | NSC23340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-(acetylsulfanyl)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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